2,2-Dimethyl-4-(thiophen-3-yl)butanoic acid
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Overview
Description
2,2-Dimethyl-4-(thiophen-3-yl)butanoic acid is an organic compound with the molecular formula C10H14O2S It features a butanoic acid backbone with a thiophene ring attached at the 3-position and two methyl groups at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4-(thiophen-3-yl)butanoic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources such as phosphorus pentasulfide (P4S10).
Attachment of the Butanoic Acid Backbone: The thiophene ring is then functionalized to introduce the butanoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-4-(thiophen-3-yl)butanoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Thiophene sulfoxides, thiophene sulfones
Reduction: 2,2-Dimethyl-4-(thiophen-3-yl)butanol
Substitution: Halogenated or nitrated thiophene derivatives
Scientific Research Applications
2,2-Dimethyl-4-(thiophen-3-yl)butanoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-4-(thiophen-3-yl)butanoic acid depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects . The thiophene ring’s electron-rich nature allows it to participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylbutanoic acid: Lacks the thiophene ring, making it less versatile in terms of chemical reactivity and applications.
4-(2-Thienyl)butyric acid: Similar structure but without the dimethyl substitution, which affects its physical and chemical properties.
Uniqueness
2,2-Dimethyl-4-(thiophen-3-yl)butanoic acid stands out due to the presence of both the thiophene ring and the dimethyl substitution.
Properties
Molecular Formula |
C10H14O2S |
---|---|
Molecular Weight |
198.28 g/mol |
IUPAC Name |
2,2-dimethyl-4-thiophen-3-ylbutanoic acid |
InChI |
InChI=1S/C10H14O2S/c1-10(2,9(11)12)5-3-8-4-6-13-7-8/h4,6-7H,3,5H2,1-2H3,(H,11,12) |
InChI Key |
FMJQDXXNTJHPSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC1=CSC=C1)C(=O)O |
Origin of Product |
United States |
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